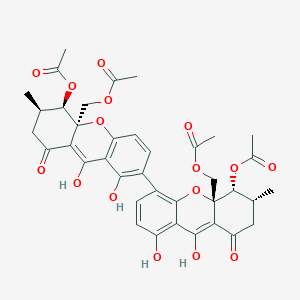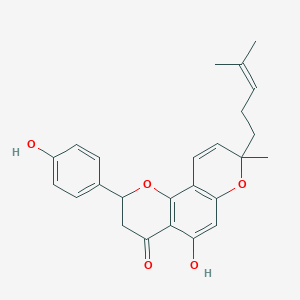
Cycloaltilisin 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloaltilisin 7 is an extended flavonoid.
Cycloaltilisin 7 is a natural product found in Artocarpus altilis with data available.
Scientific Research Applications
Cycloaltilisin 7 as a Potent Inhibitor in Cathepsin K Assays
A study found that Cycloaltilisin 7, isolated from the bud covers of Artocarpus altilis, acted as a potent inhibitor in cathepsin K assays. This compound showed significant inhibitory activity, suggesting its potential in therapeutic applications related to enzyme inhibition (Patil et al., 2002).
Potential Applications in Cancer Therapy
Cyclin-dependent kinases (CDKs) play a crucial role in cell cycle regulation and transcription, closely associated with cancer development. The development of CDK7 inhibitors, a category to which Cycloaltilisin 7 may belong, has received attention for their potential application in cancer treatments (Wang et al., 2020).
Applications in Immune Regulation
Research on compounds like Cycloaltilisin 7 may contribute to understanding the role of specific molecules in immune regulation. Studies on similar molecules have shown that they can affect the immune microenvironment and T cell activation, which are critical aspects of immune response in conditions like cancer (Schaer et al., 2018).
Designing Novel Therapeutic Peptides
Cycloaltilisin 7 may inspire the design of novel therapeutic peptides. The creation of peptide-based treatments, potentially modified or inspired by compounds like Cycloaltilisin 7, can lead to more effective drugs for various conditions, including cancer and myocardial infarction (Aboye et al., 2016).
properties
Product Name |
Cycloaltilisin 7 |
|---|---|
Molecular Formula |
C25H26O5 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-8-methyl-8-(4-methylpent-3-enyl)-2,3-dihydropyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C25H26O5/c1-15(2)5-4-11-25(3)12-10-18-22(30-25)14-20(28)23-19(27)13-21(29-24(18)23)16-6-8-17(26)9-7-16/h5-10,12,14,21,26,28H,4,11,13H2,1-3H3 |
InChI Key |
VSBUTPUUSVOZDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(O1)C=C(C3=C2OC(CC3=O)C4=CC=C(C=C4)O)O)C)C |
synonyms |
cycloaltilisin 7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



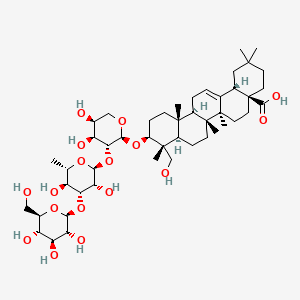

![2(5H)-Furanone, 5-[(1S,7S)-1,7-dihydroxyoctyl]-, (5S)-](/img/structure/B1247587.png)
![1-{[4-({[(3-Isopropyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)carbonyl]amino}methyl)piperidin-1-yl]methyl}cyclobutanecarboxylic acid](/img/structure/B1247590.png)
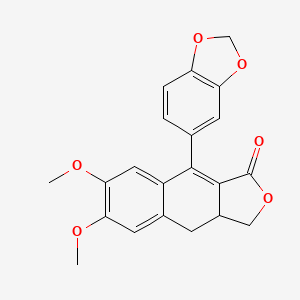

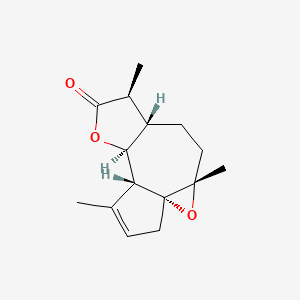
![Kaempferol 3-O-[6-(4-coumaroyl)-beta-D-glucosyl-(1->2)-beta-D-glucosyl-(1->2)-beta-D-glucoside]](/img/structure/B1247598.png)

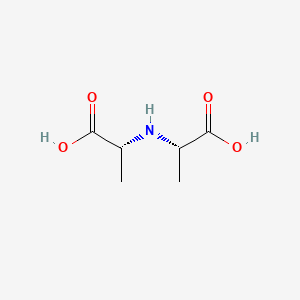
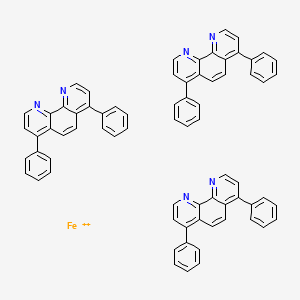
![[Os(eta(5)-C5H5)2]](/img/structure/B1247603.png)
![2-[3-(3-Methoxy-4-Nitrophenyl)-11-Oxo-10,11-Dihydro-5h-Dibenzo[b,E][1,4]diazepin-8-Yl]-N,N-Dimethylacetamide](/img/structure/B1247606.png)
